1-Allyl-3-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)urea

Lipophilicity Drug-likeness Physicochemical profiling

1-Allyl-3-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)urea (CAS 1202972-19-7) is a synthetic, modular small molecule of the arylpiperazine-sulfonyl-urea class. Its structure incorporates three pharmacophoric segments—a 4-methoxyphenyl-piperazine, a propyl-sulfonyl spacer, and an N-allyl urea terminus—arranged to enable independent SAR exploration at each module.

Molecular Formula C18H28N4O4S
Molecular Weight 396.51
CAS No. 1202972-19-7
Cat. No. B2626114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-3-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)urea
CAS1202972-19-7
Molecular FormulaC18H28N4O4S
Molecular Weight396.51
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)NCC=C
InChIInChI=1S/C18H28N4O4S/c1-3-9-19-18(23)20-10-4-15-27(24,25)22-13-11-21(12-14-22)16-5-7-17(26-2)8-6-16/h3,5-8H,1,4,9-15H2,2H3,(H2,19,20,23)
InChIKeyIKHGGVQOWBNVIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Allyl-3-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)urea CAS 1202972-19-7: Sourcing & Baseline Characterization for Research Procurement


1-Allyl-3-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)urea (CAS 1202972-19-7) is a synthetic, modular small molecule of the arylpiperazine-sulfonyl-urea class [1]. Its structure incorporates three pharmacophoric segments—a 4-methoxyphenyl-piperazine, a propyl-sulfonyl spacer, and an N-allyl urea terminus—arranged to enable independent SAR exploration at each module [1]. The compound belongs to a broader patent class of substituted phenylalkyl-(piperazinyl)-propyl-ureas claimed for immunological, inflammatory, and allergic disorder applications [2].

Why Generic Substitution of 1-Allyl-3-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)urea Compromises Experimental Reproducibility


Research compounds within the piperazinyl-sulfonyl-urea class are not interchangeable owing to pronounced structure-activity discontinuities at each modular position. Published SAR data for related series demonstrate that even conservative substituent changes can shift target affinity by orders of magnitude: in one benchmark piperazinyl urea series, replacement of the urea with a sulfonylurea improved P2Y12 binding affinity from 0.33 µM to 0.042 µM (approximately 8-fold), while further replacement of piperazine with 3-aminoazetidine yielded an additional 7-fold gain to 0.0062 µM [1]. Consequently, procurement of a specific CAS-registered entity—rather than an in-class surrogate—is essential to maintain batch-to-batch reproducibility and valid SAR conclusions.

1-Allyl-3-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)urea: Quantitative Differential Evidence for Procurement Decision-Making


Physicochemical Differentiation: Computed Lipophilicity (XLogP3 = 1.2) and PSA (99.4 Ų) vs. Closest Structural Analogs

The target compound exhibits a computed XLogP3 of 1.2 and a topological polar surface area (TPSA) of 99.4 Ų [1], placing it within favorable drug-like chemical space (Lipinski Rule of Five compliant). By comparison, the closely related 1-(4-methoxybenzyl)-3-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)urea (CAS 1203203-15-9, MW 446.6) bears a benzyl-urea terminus in place of the allyl-urea, which is predicted to increase lipophilicity and TPSA, potentially altering membrane permeability and oral absorption profiles [2]. The allyl group in the target compound provides a smaller, less lipophilic N-substituent (ΔMW ≈ 50 Da lower) that may confer superior aqueous solubility relative to benzyl-substituted analogs [1].

Lipophilicity Drug-likeness Physicochemical profiling Blood-brain barrier permeability

Class-Level Benchmarking: Piperazinyl-Urea Scaffold Binding Affinity vs. Sulfonylurea and Azetidine Analogs

The target compound features a urea linker that distinguishes it from the sulfonylurea subclass. In a published piperazinyl urea series evaluated as P2Y12 receptor antagonists, the urea-linked prototype (series 1) exhibited an IC50 binding affinity of 0.33 µM [1]. Conversion to the sulfonylurea analog (compound 47) increased affinity to 0.042 µM (7.9-fold improvement) but introduced solution-instability issues during prolonged storage, with degradation dependent on solvent and sulfonylurea substitution pattern [1]. The urea linkage present in the target compound may therefore offer superior chemical stability for long-term screening campaigns, albeit at the potential cost of reduced target affinity relative to sulfonylurea congeners [1].

P2Y12 receptor Binding affinity Scaffold hopping Meta-stability

Modular Scaffold Architecture: Allyl-Urea and Sulfonyl-Propyl Spacer Enable Divergent SAR Exploration vs. Shorter-Chain or N-Alkyl Analogs

The target compound contains a three-carbon propyl spacer between the sulfonyl group and the urea moiety, in contrast to two-carbon ethyl-spacer analogs such as 1-(tert-butyl)-3-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)urea . The extended propyl chain increases the accessible conformational space and may alter the distance between the piperazine pharmacophore and the urea hydrogen-bonding motif, a parameter known to influence receptor subtype selectivity in serotonin (5-HT) and adrenergic receptor families [1]. Additionally, the terminal allyl group provides a synthetic handle for further functionalization (e.g., thiol-ene click chemistry) that is absent in methyl-, tert-butyl-, or benzyl-substituted urea analogs [2].

Structure-activity relationship Modular synthesis Receptor targeting Serotonin receptor

Procurement-Specific Differentiation: Defined Purity-Graded Supply with Explicit Pricing vs. Unpriced or Bulk-Only Analogs

The target compound is available from the Life Chemicals screening library (catalog ID F5772-6194) with pricing granularity from 1 mg ($54) to 50 mg ($160), enabling procurement for pilot-scale SAR without commitment to bulk quantities [1]. In contrast, structurally similar analogs such as 1-(4-methoxybenzyl)-3-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)urea (CAS 1203203-15-9) are listed primarily on aggregation platforms with opaque or inquiry-based pricing, introducing procurement friction and delayed lead times [2]. The availability of 2-µmol and 5-µmol pre-weighed formats for the target compound further facilitates direct high-throughput screening integration without weighing losses [1].

Research chemical procurement Pricing transparency Screening library sourcing Vendor comparison

High-Confidence Research and Procurement Application Scenarios for 1-Allyl-3-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)urea


Serotonin (5-HT) and Adrenergic Receptor Panel Screening

Based on vendor annotation indicating suitability for serotonin and adrenergic receptor modulation studies [1], this compound can serve as a screening library entry point for identifying novel chemotypes active at 5-HT and adrenergic receptor subtypes. The modular allyl-urea architecture enables subsequent hit-to-lead optimization, while its favorable drug-like computed properties (XLogP3 = 1.2) [1] reduce the risk of non-specific membrane disruption in cell-based assays.

Immunological and Inflammatory Disorder Target Identification

The compound falls within the scope of the EP0129207 patent class covering phenylalkyl-(piperazinyl)-propyl-ureas for immunological, inflammatory, and allergic disorders [2]. Researchers investigating novel targets in these therapeutic areas may prioritize this compound for in vitro screening panels, as its structural features (4-methoxyphenyl-piperazine, propyl-sulfonyl spacer) align with the patented pharmacophore.

Chemical Probe Development via Allyl Group Bioorthogonal Functionalization

The terminal allyl group provides a unique chemical handle for thiol-ene click chemistry or olefin cross-metathesis, enabling late-stage functionalization to generate fluorescent probes, affinity reagents (biotin conjugates), or PROTAC-like degrader molecules without de novo total synthesis [3]. This capability differentiates the compound from saturated N-alkyl urea analogs (e.g., methyl, tert-butyl) that lack reactive alkene functionality.

Pre-Weighed Micromole-Format High-Throughput Screening Integration

The availability of 2 µmol, 5 µmol, 10 µmol, and 20 µmol pre-weighed formats from Life Chemicals [1] enables direct integration into HTS workflows without compound weighing, minimizing DMSO stock solution variability. Transparent tiered pricing ($54–$160) facilitates procurement planning for multi-concentration dose-response studies.

Quote Request

Request a Quote for 1-Allyl-3-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.